molecular formula C12H5Cl4F3N2 B11079202 3,4,6-trichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridin-2-amine

3,4,6-trichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11079202
M. Wt: 376.0 g/mol
InChI Key: SQDGHISBINMGET-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINE is a synthetic organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINE typically involves the following steps:

    Halogenation: Introduction of chlorine and trifluoromethyl groups into the pyridine ring.

    Amination: Reaction of the halogenated pyridine with 4-chloroaniline under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the nitro groups to amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Could be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-N-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINE
  • N-(4-FLUOROPHENYL)-N-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINE

Uniqueness

The unique combination of chlorine and trifluoromethyl groups in N-(4-CHLOROPHENYL)-N-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINE may confer distinct chemical properties, such as increased lipophilicity and stability, which could be advantageous in various applications.

Properties

Molecular Formula

C12H5Cl4F3N2

Molecular Weight

376.0 g/mol

IUPAC Name

3,4,6-trichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C12H5Cl4F3N2/c13-5-1-3-6(4-2-5)20-11-9(15)8(14)7(10(16)21-11)12(17,18)19/h1-4H,(H,20,21)

InChI Key

SQDGHISBINMGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl)Cl

Origin of Product

United States

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